4-Cyano-4-phenylpiperidine hydrochloride
Overview
Description
It is a white to pale cream crystalline powder with a molecular weight of 222.71 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of 4-Cyano-4-phenylpiperidine hydrochloride is the chemokine receptor 5 (CCR5) and dopamine receptor sites . CCR5 is a protein on the surface of white blood cells involved in the immune system, and dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS) .
Mode of Action
This compound interacts with its targets by acting as an antagonist . It binds to the CCR5 receptors and dopamine receptors, blocking their normal function . This inhibitory action prevents the normal signaling pathways associated with these receptors, leading to changes in cellular function .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. By blocking CCR5 receptors, it can inhibit the HIV-1 virus’s entry into cells . Its action on dopamine receptors can influence neurotransmitter transport, potentially affecting mood and behavior .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets. By blocking CCR5 receptors, it can prevent the entry of HIV-1 into cells, potentially slowing the progression of HIV infection . Its action on dopamine receptors could influence neurotransmission, potentially affecting mood and behavior .
Biochemical Analysis
Biochemical Properties
4-Cyano-4-phenylpiperidine hydrochloride has been used as a reactant for the synthesis of CCR5 antagonists derived at the N-terminal of the piperidine ring, substituted piperidines as ligands of chemokine receptor 5, and inhibitors of HIV-1 . The nature of these interactions involves the formation of covalent bonds during the synthesis process.
Cellular Effects
Given its use in the synthesis of CCR5 antagonists and inhibitors of HIV-1 , it may indirectly influence cell function by contributing to the activity of these compounds.
Molecular Mechanism
The molecular mechanism of action of this compound is not directly known. It is used in the synthesis of compounds that interact with the CCR5 receptor and inhibit HIV-1 . These interactions likely involve binding to specific biomolecules and potentially influencing gene expression.
Preparation Methods
The synthesis of 4-Cyano-4-phenylpiperidine hydrochloride involves several steps:
Starting Materials: Benzyl chloride and diethanolamine are used as the initial raw materials.
Intermediate Formation: Benzyl diethanolamine is reacted with thionyl chloride to form benzyl dichloroethylamine hydrochloride.
Final Product: Benzyl dichloroethylamine hydrochloride is then reacted with benzyl cyanide to produce 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.
This method is noted for its simplicity and suitability for industrial production, yielding a high-purity product with a total yield of over 89% .
Chemical Reactions Analysis
4-Cyano-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different products.
Common reagents used in these reactions include triethylamine, lithium aluminum hydride, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-4-phenylpiperidine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Cyano-4-phenylpiperidine hydrochloride can be compared with other similar compounds, such as:
4-Phenylpiperidine: A related compound used in similar research applications.
4-(3-Fluorophenyl)-piperidine hydrochloride: Another derivative with distinct properties and applications.
4-(4-Chlorophenyl)-piperidine hydrochloride: Known for its use in different chemical reactions and studies.
The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of CCR5 antagonists and other biologically active molecules .
Properties
IUPAC Name |
4-phenylpiperidine-4-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11;/h1-5,14H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPHZBOPSZGTJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199303 | |
Record name | 4-Phenylpiperidine-4-carbonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51304-58-6 | |
Record name | 4-Piperidinecarbonitrile, 4-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51304-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylpiperidine-4-carbonitrile hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051304586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51304-58-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 51304-58-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenylpiperidine-4-carbonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylpiperidine-4-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Cyano-4-phenylpiperidine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4Y6EK6T5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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